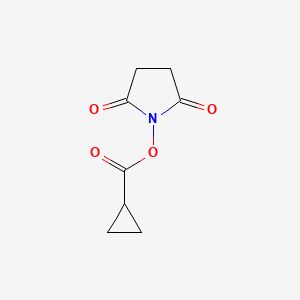

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate

Description

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a cyclopropane-containing ester derivative featuring a dioxopyrrolidinyl (succinimidyl) activating group. This compound is structurally characterized by a cyclopropane ring fused to a carboxylate ester, where the succinimidyl moiety enhances reactivity, particularly in nucleophilic substitution or cross-coupling reactions. Such derivatives are widely employed in organic synthesis, medicinal chemistry, and materials science due to the unique strain and reactivity of the cyclopropane ring .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAFCZYGULLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules essential for pharmaceutical development and materials science.

Reagent in Chemical Reactions

- The compound acts as a reagent in numerous chemical reactions, facilitating the introduction of functional groups into other molecules. This property is particularly useful in developing new synthetic pathways for organic compounds.

Biological Applications

Biochemical Probes

- In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for elucidating biological processes and mechanisms. For instance, studies have shown that derivatives of this compound exhibit significant activity against various biological targets, including sodium/calcium channels and transient receptor potential vanilloid receptors .

Anticonvulsant Properties

- A notable application of derivatives of this compound is in the field of neurology. Research has demonstrated that certain derivatives possess potent anticonvulsant and antinociceptive properties. For example, one derivative showed broad-spectrum protective activity in mouse models for seizures and pain relief . The mechanism involves inhibition of central sodium/calcium currents, suggesting its potential in treating epilepsy and neuropathic pain.

Medical Applications

Drug Development

- The compound is being investigated for its potential use in drug development. Its derivatives have shown promise as lead compounds for creating new medications targeting epilepsy and other neurological disorders. The favorable pharmacokinetic properties observed in initial studies indicate that these compounds may have suitable absorption, distribution, metabolism, excretion, and toxicity profiles for further development .

Therapeutic Monoclonal Antibodies

- Research indicates that this compound can enhance monoclonal antibody production in cell cultures. It was found to increase glucose uptake and adenosine triphosphate levels while suppressing cell growth—factors critical for optimizing monoclonal antibody yields . This application highlights its relevance in biopharmaceutical production.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials. The compound's stability and reactivity profile allow it to be integrated into various formulations effectively.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioorthogonal reactions, where it reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable covalent linkages . These reactions are crucial in biological imaging and bioconjugation applications .

Comparison with Similar Compounds

Key Observations :

- The pyrenyl group in the butanoate derivative () adds fluorescence properties, expanding applications into photochemical studies.

- Reactivity : The parent compound’s unsubstituted cyclopropane may exhibit higher strain-driven reactivity compared to substituted analogs. The dioxane hybrid (CAS 21994-89-8) combines solvent-like stability with amide reactivity, enabling use in peptide coupling or polymer chemistry .

Biological Activity

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is notable for its unique structural features that allow it to participate in various biological processes and chemical reactions, making it a valuable candidate in drug development and other applications.

- Chemical Formula : C₇H₉NO₃

- CAS Number : 70074-39-4

The compound features a pyrrolidine ring with two carbonyl groups and a cyclopropane moiety, which contributes to its reactivity and biological interactions.

The mechanism of action of this compound involves its ability to form stable covalent bonds with nucleophiles. This property is particularly useful in bioorthogonal chemistry, where it reacts with strained alkenes to yield stable covalent linkages. This reactivity is advantageous for applications in drug delivery systems and the modification of biomolecules for imaging studies.

Anticonvulsant and Antinociceptive Properties

Research has indicated that derivatives of this compound exhibit significant anticonvulsant and antinociceptive activities. A study developed a series of hybrid pyrrolidine-2,5-dione derivatives that demonstrated potent anticonvulsant effects in various mouse models. For example, one compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure test .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound ID | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ | ED50 (mg/kg) 6 Hz |

|---|---|---|---|

| Compound 22 | 23.7 | 59.4 | 22.4 |

| Compound 4 | 67.65 | 42.83 | N/A |

| Compound 8 | 54.90 | 50.29 | N/A |

These findings suggest that the biological activity of these compounds may be mediated by the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor, which are critical pathways in pain and seizure modulation .

Drug Development Potential

The compound has been investigated for its potential use as a precursor for active pharmaceutical ingredients (APIs). Its favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties make it a promising candidate for further development in treating epilepsy and neuropathic pain .

GPR119 Modulation

Another area of interest is the compound's interaction with G-protein coupled receptors (GPCRs), specifically GPR119. This receptor plays a significant role in regulating glucose metabolism and appetite. Compounds derived from this compound have shown potential as GPR119 agonists, indicating their utility in treating metabolic disorders such as obesity and diabetes .

Study on Hybrid Compounds

A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides aimed at developing new anticonvulsant agents. The initial screening revealed that several compounds provided significant protection against seizures compared to traditional antiepileptic drugs like valproic acid .

Pharmacological Screening

In preclinical trials, compounds derived from this class exhibited broad-spectrum activity across various seizure models. The results demonstrated that many compounds offered better safety profiles than established medications, highlighting their potential as new therapeutic options .

Q & A

What are the recommended synthetic methodologies for preparing 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate derivatives?

Basic Research Question

A common approach involves activating carboxylic acids (e.g., cyclopropanecarboxylic acid) with coupling agents such as N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). For example, β-alanine derivatives were synthesized by reacting NHS with carboxylic acids in DMF under controlled temperatures (0–22°C), achieving yields up to 64% after 18 hours . Optimization of stoichiometry, solvent choice (e.g., DMF for solubility), and stepwise addition of reagents are critical to minimize side reactions.

Which spectroscopic techniques are most effective for structural confirmation of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard. For example, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives were characterized via ¹H-NMR (δ 1.2–4.3 ppm for methyl and ester groups) and IR (C=O stretches at ~1700–1750 cm⁻¹) . High-resolution mass spectrometry (HRMS) or X-ray crystallography (for crystalline derivatives) can further validate molecular geometry .

How can computational modeling assist in predicting reactivity and optimizing synthesis?

Advanced Research Question

Density Functional Theory (DFT) calculations can predict partial charges on reactive sites (e.g., nitrogen atoms in heterocycles or carbonyl carbons), guiding the design of coupling reactions. For instance, ab initio/DFT studies on ethyl-2-bromohexanoate derivatives revealed charge distribution patterns that correlate with experimental reaction outcomes, enabling rational catalyst selection (e.g., copper catalysts for radical-ionic mechanisms) . Molecular docking may also elucidate interactions with biological targets for applied studies.

What experimental strategies address contradictions in reaction yields across studies?

Advanced Research Question

Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalyst loading). Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, DCC-mediated couplings require strict moisture control and incremental reagent addition to prevent premature activation . Parallel reactions under inert atmospheres (N₂/Ar) and real-time monitoring (e.g., TLC/HPLC) help identify kinetic vs. thermodynamic product formation .

What safety protocols are mandatory for handling this compound in the laboratory?

Basic Research Question

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is essential. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, use an eyewash station and seek medical attention if irritation persists . Storage in airtight containers under dry conditions prevents hydrolysis.

How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

The strained cyclopropane ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the cyclopropane moiety may reduce accessibility. Comparative studies with non-cyclopropane analogs (e.g., linear alkyl esters) show lower reaction rates for cyclopropane derivatives, necessitating activated leaving groups (e.g., NHS esters) or elevated temperatures . Computational models suggest ring strain contributes to transition-state stabilization .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

Low melting points, hygroscopicity, and polymorphism complicate crystallization. Co-crystallization with stabilizing agents (e.g., crown ethers) or slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) may improve crystal quality. For example, (E)-3-[2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl]acrylic acid formed suitable crystals via slow diffusion in ethanol/water, validated using SHELXL refinement .

What mechanistic insights explain the role of NHS in coupling reactions?

Advanced Research Question

NHS acts as a "carboxyl-activating" agent, forming a stable succinimide ester intermediate that minimizes racemization and enhances aqueous solubility. Kinetic studies show NHS esters react preferentially with primary amines over hydroxyl groups, enabling selective bioconjugation. Side reactions (e.g., hydrolysis) are mitigated by maintaining pH 7–9 and avoiding prolonged storage of activated intermediates .

How can structure-activity relationships (SAR) guide derivative design for biological applications?

Advanced Research Question

Modifying the cyclopropane substituents (e.g., introducing trifluoromethyl groups) alters lipophilicity and metabolic stability. For instance, 3,3,3-trifluoropropanoate derivatives exhibit enhanced membrane permeability, as shown in antimicrobial assays . SAR studies require combinatorial libraries and bioactivity screening (e.g., MIC assays against pathogens) to correlate structural motifs with efficacy .

What analytical methods resolve degradation products during stability studies?

Advanced Research Question

High-performance liquid chromatography (HPLC) with UV/Vis or mass detection identifies hydrolysis byproducts (e.g., cyclopropanecarboxylic acid). Accelerated stability testing (40°C/75% RH) under ICH guidelines quantifies degradation kinetics. For example, NHS esters degrade via hydrolysis of the dioxopyrrolidinyl ring, detectable by LC-MS at m/z corresponding to succinic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.